molecular formula C12H8BrN3O2 B2758435 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1263180-88-6

1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2758435
CAS No.: 1263180-88-6
M. Wt: 306.119
InChI Key: JRIHKKDCXSQBNF-UHFFFAOYSA-N
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Description

1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused to a brominated indolizine system. The indolizine scaffold, a bicyclic structure with one nitrogen atom in each ring, is less common than indole or pyridine derivatives, making it a unique pharmacophore in drug discovery . The pyrazole-5-carboxylic acid moiety is a versatile functional group, often acting as a bioisostere for carboxylic acids or engaging in hydrogen bonding interactions. This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in antimicrobial or anticancer research, where pyrazole derivatives are well-documented .

Properties

IUPAC Name

2-(6-bromoindolizin-3-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2/c13-8-1-2-9-3-4-11(15(9)7-8)16-10(12(17)18)5-6-14-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIHKKDCXSQBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=C2N3C(=CC=N3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine ring, followed by bromination and subsequent coupling with a pyrazole derivative. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H8BrN3O2
  • CAS Number : 1263180-88-6
  • Molecular Weight : 288.11 g/mol
  • Physical Appearance : Light-green to brown solid
  • IUPAC Name : 1-(6-bromo-3-indolizinyl)-1H-pyrazole-5-carboxylic acid

The presence of a bromine atom and an indolizin moiety enhances the compound's reactivity and biological interactions, making it suitable for various applications.

Pharmacological Applications

1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties:

  • Anti-inflammatory Activity : Research has indicated that pyrazole derivatives can exhibit significant anti-inflammatory effects, potentially through the inhibition of specific inflammatory pathways.
  • Analgesic Properties : The compound may also possess analgesic properties, which could be beneficial in pain management therapies.
  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Indolizin Ring : Utilizing hydrazine hydrate in cyclization reactions to form stable pyrazole derivatives.
  • Bromination : Introduction of the bromine atom at the appropriate position to enhance biological activity.
  • Carboxylation : Adding the carboxylic acid group to complete the structure.

The reaction conditions are generally mild, allowing for high yields with minimal side products .

Biological Mechanisms

The mechanisms by which this compound exerts its biological effects likely involve interactions with specific biological targets such as enzymes or receptors. Studies have shown that pyrazole derivatives can exhibit significant biological activities through mechanisms such as enzyme inhibition and receptor modulation .

Case Study 1: Antibacterial Activity

A study explored the synthesis of indole-based inhibitors targeting bacterial cystathionine γ-synthase. The synthesized compounds, including derivatives of this compound, demonstrated promising antibacterial activity against resistant strains .

Case Study 2: Cancer Therapeutics

Research on various pyrazole derivatives has indicated their potential use in cancer treatment. For example, compounds similar to this compound were tested for their ability to inhibit tumor growth in vitro, showing significant promise as anticancer agents .

Summary of Applications

Application AreaDescription
Anti-inflammatoryPotential inhibition of inflammatory pathways
AnalgesicPossible effectiveness in pain management therapies
AnticancerInhibition of cancer cell proliferation
AntibacterialTargeting bacterial enzymes for antibiotic development

Mechanism of Action

The mechanism of action of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indolizine moiety and the pyrazole ring can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 6-Bromoindolizine, pyrazole-5-carboxylic acid C₁₄H₉BrN₃O₂ ~339.15 (calc.) Potential halogen bonding, enhanced bioactivity
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid 3-Bromo-pyrazole, 3-chloropyridine C₉H₆BrClN₃O₂ 318.52 Dual halogen substitution; agrochemical uses
1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid 3-Methoxy-pyrazole, 3-chloropyridine C₁₀H₉ClN₃O₃ 269.65 Increased lipophilicity; insecticide intermediate
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Cyclopropylmethyl substituent C₈H₁₀N₂O₂ 166.18 Improved metabolic stability; fragment-based drug design
3-(1-Ethyl-1H-indol-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid Indole core, ethyl/methyl groups C₁₅H₁₅N₃O₂ 269.30 Enhanced π-π stacking; anticancer potential
3-Bromoindolizine-1-carboxylic acid Bromoindolizine, carboxylic acid C₉H₆BrNO₂ 256.06 Simpler scaffold; limited hydrogen bonding

Key Observations:

Halogen Substituents : The bromine in the target compound distinguishes it from chlorinated analogs (e.g., and ). Bromine’s larger atomic radius may facilitate halogen bonding, a critical interaction in protein-ligand recognition .

Functional Groups : The pyrazole-5-carboxylic acid group is a common feature, but substituents like methoxy () or cyclopropylmethyl () modulate solubility and metabolic stability. The target compound’s bromoindolizine group may confer unique pharmacokinetic properties .

Bioactivity : Pyrazole-carboxylic acid derivatives exhibit diverse applications, including antimicrobial () and enzyme inhibitory activities (). The bromoindolizine moiety in the target compound could enhance ligand efficiency (LE) or target selectivity compared to simpler analogs .

Research Findings and Implications

  • Synthetic Challenges : Bromination of indolizine requires precise conditions, as seen in related syntheses (). The compound’s acyl chloride intermediate (cf. ) might be critical for further derivatization .
  • Biological Relevance : The ligand efficiency (LE) of pyrazole-carboxylic acids () suggests that the bromoindolizine derivative could serve as a fragment-like lead for optimization in antibacterial or anticancer drug discovery .
  • Comparative Bioactivity : While 3-(4-chlorophenyl)-pyrazole derivatives show antimicrobial activity (), the target compound’s bromoindolizine group may improve membrane penetration or target affinity .

Biological Activity

1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₈BrN₃O₂
  • Molecular Weight : 302.51 g/mol
  • CAS Number : 500011-86-9

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a pyrazole scaffold demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bromine in the indolizin moiety enhances the antimicrobial efficacy, likely due to increased lipophilicity and interaction with bacterial membranes .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analyses .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a significant decrease in edema formation. The anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives. Research suggests that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity:

Substituent Position Effect on Activity
Bromine6Increases antimicrobial and anticancer activity
Methyl3Enhances anti-inflammatory properties
Fluorine4Improves overall potency against cancer cells

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Further investigation using Western blot analysis showed upregulation of apoptotic markers such as cleaved caspase-3 and PARP, confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, brominated pyrazole intermediates (e.g., ethyl 4-bromo-1-substituted-pyrazole carboxylates) can react with indolizinyl boronic acids under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄) in deoxygenated DMF/H₂O mixtures with K₃PO₄ as a base. Post-reaction purification via column chromatography yields the target compound .
  • Key Considerations : Optimize reaction time (typically 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 pyrazole:boronic acid) to minimize byproducts.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., indolizine H-3 and pyrazole H-5) and carboxylate carbon shifts (δ ~165–170 ppm) .
  • IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ and bromine isotope patterns .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Use mixed polar solvents (e.g., EtOAc/hexane or DCM/MeOH) to enhance crystal purity. For carboxylic acid derivatives, slight acidification (e.g., 1% HCl) can improve solubility during recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling of brominated pyrazoles with indolizine boronic acids?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency .
  • Temperature Control : Conduct reactions at 80–100°C to balance reactivity and decomposition .
  • Degassing : Rigorous degassing of solvents (DMF/H₂O) minimizes Pd oxidation and improves catalytic activity .
    • Data Analysis : Monitor reaction progress via TLC or LC-MS to identify incomplete coupling or hydrolysis side-products .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., enzymes or receptors). Compare results with in vitro assays (e.g., IC₅₀ measurements) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromine position, carboxylate groups) and correlate changes with bioactivity .
    • Case Study : If predicted enzyme inhibition is not observed experimentally, assess compound solubility (via logP calculations) or metabolic stability (e.g., microsomal assays) .

Q. How to design analogs to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts to improve aqueous solubility .
  • Prodrug Strategies : Esterify the carboxylate (e.g., ethyl ester) for better membrane permeability, with subsequent hydrolysis in vivo .
  • Substituent Modification : Introduce polar groups (e.g., -OH, -NH₂) on the indolizine ring while retaining bromine for electronic effects .

Q. What analytical methods differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .
  • DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability .
  • Solid-State NMR : Resolve hydrogen-bonding networks between carboxylate and indolizine moieties .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in NMR data between synthetic batches?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated or oxidized derivatives) .
  • Deuterated Solvent Effects : Confirm that solvent choice (e.g., DMSO-d₆ vs. CDCl₃) does not alter chemical shift assignments .

Q. Why do computational models overestimate binding affinity for certain targets?

  • Methodological Answer :

  • Conformational Sampling : Perform molecular dynamics simulations to account for ligand flexibility .
  • Solvent Effects : Incorporate explicit water molecules in docking models to mimic physiological conditions .

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